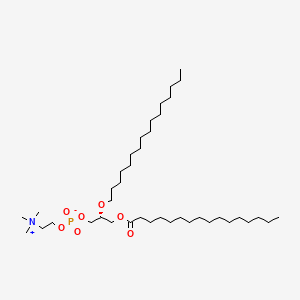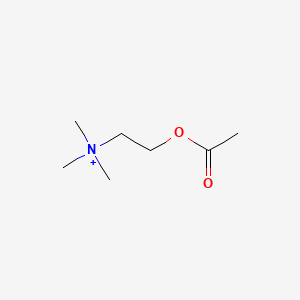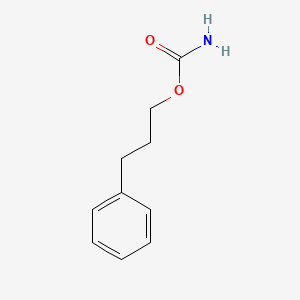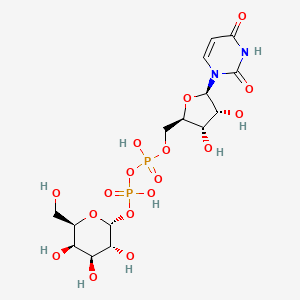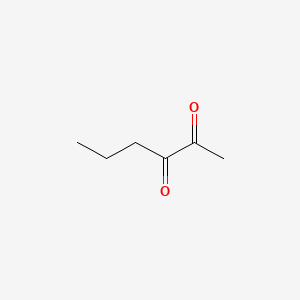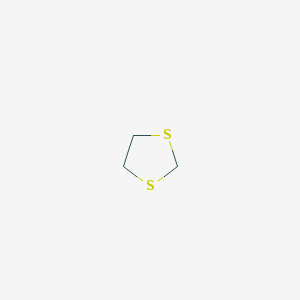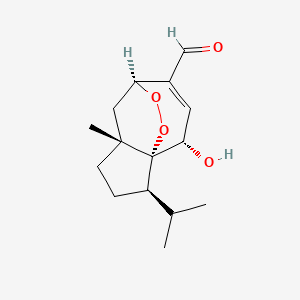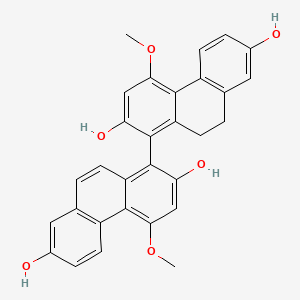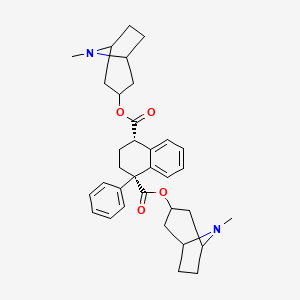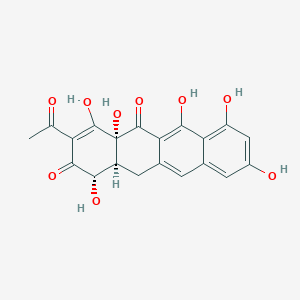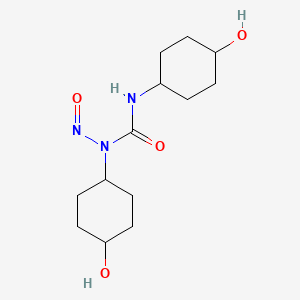
1,3-Bis(4-hydroxycyclohexyl)-1-nitrosourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(4-hydroxycyclohexyl)-1-nitrosourea is a chemical compound with significant potential in various scientific fields. It is characterized by the presence of two hydroxycyclohexyl groups and a nitrosourea moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-hydroxycyclohexyl)-1-nitrosourea typically involves the reaction of 4-hydroxycyclohexylamine with nitrosyl chloride. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{4-Hydroxycyclohexylamine} + \text{Nitrosyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(4-hydroxycyclohexyl)-1-nitrosourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrosourea moiety to amines or other reduced forms.
Substitution: The hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
1,3-Bis(4-hydroxycyclohexyl)-1-nitrosourea has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein modification.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Bis(4-hydroxycyclohexyl)-1-nitrosourea involves its interaction with molecular targets such as enzymes and proteins. The nitrosourea moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This mechanism is particularly relevant in the context of its potential anticancer properties.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(4-hydroxycyclohexyl)urea: Lacks the nitrosourea moiety, resulting in different reactivity and applications.
1,3-Bis(4-hydroxyphenyl)urea: Contains phenyl groups instead of cyclohexyl groups, leading to variations in chemical behavior.
Uniqueness
1,3-Bis(4-hydroxycyclohexyl)-1-nitrosourea is unique due to the presence of both hydroxycyclohexyl groups and the nitrosourea moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
80413-77-0 |
|---|---|
Molecular Formula |
C13H23N3O4 |
Molecular Weight |
285.34 g/mol |
IUPAC Name |
1,3-bis(4-hydroxycyclohexyl)-1-nitrosourea |
InChI |
InChI=1S/C13H23N3O4/c17-11-5-1-9(2-6-11)14-13(19)16(15-20)10-3-7-12(18)8-4-10/h9-12,17-18H,1-8H2,(H,14,19) |
InChI Key |
SWKQVWNDLMALCD-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1NC(=O)N(C2CCC(CC2)O)N=O)O |
Canonical SMILES |
C1CC(CCC1NC(=O)N(C2CCC(CC2)O)N=O)O |
Key on ui other cas no. |
80413-77-0 |
Synonyms |
BHCNU N,N'-bis(4-hydroxycyclohexyl)-N'-nitrosourea |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


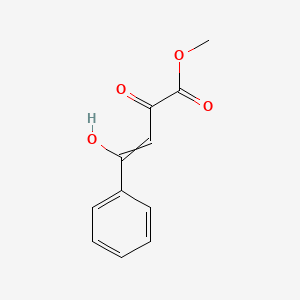
![2-bromo-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B1216127.png)
